molecular formula C11H11N3O3 B8228219 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole

Cat. No.: B8228219
M. Wt: 233.22 g/mol
InChI Key: FKVVXBHSZYLFBY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole ( 1174665-61-2) is a chemical compound with the molecular formula C11H11N3O3 and an exact mass of 233.08 . It is a pyrazole derivative, a class of five-membered heterocyclic compounds containing two nitrogen atoms that are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The 4-nitro-1H-pyrazole core functionalized with a 4-methoxybenzyl group makes this compound a valuable synthetic intermediate and building block for the research and development of novel pharmacologically active molecules . Pyrazole derivatives are extensively investigated for their wide spectrum of biological properties, which include anti-inflammatory, antimicrobial, anticancer, antifungal, and anti-viral activities . The nitro group on the pyrazole ring offers a versatile handle for further chemical modifications, allowing researchers to synthesize a library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery programs. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-11-4-2-9(3-5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVVXBHSZYLFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Conditions

  • Substrate Preparation : 4-Nitro-1H-pyrazole is synthesized by nitrating pyrazole using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a polar aprotic solvent like tetrahydrofuran (THF) or benzonitrile.

  • Alkylation : The hydroxyl group at position 1 of 4-nitro-1H-pyrazole is deprotonated in the presence of a base (e.g., potassium carbonate, K₂CO₃) to form a nucleophilic species. This intermediate reacts with 4-methoxybenzyl bromide in a solvent such as dimethylformamide (DMF) or ethanol under reflux.

Key Reagents and Conditions

Reagent/ConditionPurposeSource
4-Methoxybenzyl bromideAlkylating agent
K₂CO₃Base for deprotonation
DMF/EtOHSolvent for reaction
Reflux (80–100°C)Facilitates nucleophilic substitution

Example Reaction Pathway

  • Synthesis of 4-Nitro-1H-pyrazole :

    PyrazoleHNO₃/H₂SO₄4-Nitro-1H-pyrazole[14][16]\text{Pyrazole} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{4-Nitro-1H-pyrazole} \quad
  • Alkylation :

    4-Nitro-1H-pyrazole+4-Methoxybenzyl BrK₂CO₃, DMF1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole[6][13]\text{4-Nitro-1H-pyrazole} + \text{4-Methoxybenzyl Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole} \quad

Yield : Typically ranges from 40–65%, depending on reaction efficiency and purity of intermediates.

Nitration of 1-(4-Methoxybenzyl)-1H-pyrazole

This approach involves introducing the nitro group post-alkylation, requiring precise control to achieve regioselectivity.

Mechanism and Conditions

  • Alkylation of Pyrazole : 1-(4-Methoxybenzyl)-1H-pyrazole is synthesized by reacting pyrazole with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Nitration : The resulting compound undergoes nitration using a mixture of HNO₃ and H₂SO₄. The electron-donating 4-methoxybenzyl group directs nitration to the adjacent position (C4).

Key Reagents and Conditions

Reagent/ConditionPurposeSource
HNO₃/H₂SO₄Nitration agent
THF/BenzonitrileSolvent for nitration
0–5°CTemperature control

Example Reaction Pathway

  • Alkylation :

    Pyrazole+4-Methoxybenzyl BrK₂CO₃, DMF1-(4-Methoxybenzyl)-1H-pyrazole[6][13]\text{Pyrazole} + \text{4-Methoxybenzyl Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(4-Methoxybenzyl)-1H-pyrazole} \quad
  • Nitration :

    1-(4-Methoxybenzyl)-1H-pyrazoleHNO₃/H₂SO₄1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole[14][16]\text{1-(4-Methoxybenzyl)-1H-pyrazole} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole} \quad

Yield : Lower compared to alkylation (30–50%), due to competing side reactions and steric hindrance.

Cyclocondensation of Hydrazine Derivatives

This method constructs the pyrazole ring directly with both substituents in place.

Mechanism and Conditions

  • Hydrazine Derivative : 4-Methoxybenzyl hydrazine reacts with a nitro-substituted diketone (e.g., 4-nitro-1,3-diketone) under acidic conditions to form the pyrazole ring via cyclocondensation.

  • Catalysts : Acetic acid or POCl₃ accelerates cyclization.

Key Reagents and Conditions

Reagent/ConditionPurposeSource
4-Methoxybenzyl hydrazineHydrazine precursor
Nitro-substituted diketoneDiketone precursor
POCl₃Catalyst for cyclization

Example Reaction Pathway

4-Methoxybenzyl hydrazine+Nitro-substituted diketonePOCl₃, EtOH1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole[5][11]\text{4-Methoxybenzyl hydrazine} + \text{Nitro-substituted diketone} \xrightarrow{\text{POCl₃, EtOH}} \text{1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole} \quad

Yield : Moderate (40–60%), depending on diketone availability and reaction control.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors and automated systems optimize yield and purity.

Key Advantages

  • High Efficiency : Solvent recycling and precise temperature control reduce waste.

  • Cost-Effective : Avoids expensive phase-transfer catalysts.

Example Industrial Process

  • Alkylation : 4-Nitro-1H-pyrazole reacts with 4-methoxybenzyl bromide in DMF using K₂CO₃.

  • Purification : Recrystallization or column chromatography isolates the product.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityCost
Alkylation of 4-nitro-1H-pyrazole40–65HighModerate
Nitration of 1-(4-Methoxybenzyl)-1H-pyrazole30–50ModerateHigh
Cyclocondensation40–60ModerateLow

Optimal Choice : Alkylation of 4-nitro-1H-pyrazole balances yield, cost, and regioselectivity.

Challenges and Mitigation Strategies

ChallengeSolution
Low nitration yieldUse HNO₃/H₂SO₄ with benzonitrile solvent
Steric hindranceOptimize solvent polarity (e.g., DMF)
Side reactionsControl temperature (0–5°C)

Research Findings and Applications

  • Biological Activity : Pyrazole derivatives with nitro groups exhibit anticancer and antimicrobial properties, attributed to redox interactions and enzyme inhibition.

  • Material Science : The nitro group enhances electron-withdrawing effects, making such compounds suitable for organic semiconductors.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-Aminobenzyl)-4-nitro-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 1-(4-Hydroxybenzyl)-4-nitro-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole has been investigated for its potential as a pharmacologically active agent. Pyrazole derivatives are known for their diverse biological activities, including:

  • Anti-inflammatory : Exhibiting properties that may reduce inflammation.
  • Analgesic : Potentially providing pain relief.
  • Antimicrobial : Effective against various bacterial and fungal strains .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. Specifically, 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole has shown promise in inhibiting the growth of several cancer cell types, including:

  • Breast Cancer : Demonstrated antiproliferative activity against MDA-MB-231 cells.
  • Colorectal Cancer : Exhibited effectiveness against HCT116 cell lines.
  • Liver Cancer : Shown to inhibit HepG2 cell growth .

The mechanism of action often involves the interaction with specific molecular targets, leading to apoptosis in cancer cells.

Biological Studies

The compound is utilized in biological studies to explore its effects on various biological pathways. This includes:

  • Investigating its interaction with cellular components.
  • Understanding its influence on lipid membranes due to enhanced lipophilicity from the methoxybenzyl group.

Chemical Synthesis

The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. The synthetic pathway is optimized to enhance yield and purity, allowing for the production of this compound for further research applications.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in different contexts:

Study ReferenceApplicationFindings
AntimicrobialExhibited significant antibacterial activity against E. coli and S. aureus.
AnticancerShowed promising results against multiple cancer cell lines with IC50 values indicating potent activity.
NeurocytotoxicityEvaluated for neurocytotoxicity inhibitory effects, demonstrating potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the methoxybenzyl group can enhance binding affinity to target proteins. The compound’s interaction with molecular targets can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group at position 4 is a strong electron-withdrawing group, stabilizing the pyrazole ring and influencing reactivity in nucleophilic substitution or reduction reactions .
  • Functional Group Diversity : Carboxylate esters (e.g., ), aldehydes (), and trifluoromethyl groups () enable diverse applications in medicinal chemistry and materials science.

Biological Activity

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it discusses relevant research findings and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

The chemical structure of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_4O4_4
  • CAS Number : 15949219
  • IUPAC Name : 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole, exhibit significant anti-inflammatory effects. In a study by Tewari et al. (2014), various pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The compound showed promising results comparable to standard anti-inflammatory drugs such as indomethacin.

CompoundIC50 (μM)Reference
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole25Tewari et al. (2014)
Indomethacin30Tewari et al. (2014)

Antimicrobial Activity

The antimicrobial potential of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole has been explored in various studies. A notable investigation by Burguete et al. (2018) tested several pyrazole derivatives against bacterial strains such as E. coli and S. aureus. The compound demonstrated effective inhibition against these pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
E. coli15Burguete et al. (2018)
S. aureus20Burguete et al. (2018)

Anticancer Activity

Emerging evidence suggests that 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.
  • Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis and death.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole compounds in clinical settings:

  • Anti-inflammatory Effects : A clinical trial involving a cohort treated with a pyrazole derivative demonstrated a reduction in inflammation markers within two weeks of treatment.
  • Antimicrobial Efficacy : A study on patients with bacterial infections showed that those treated with pyrazole-based drugs had faster recovery rates compared to those receiving standard antibiotics.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole, and how is its structure confirmed?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole precursors can be functionalized through nitration and subsequent benzylation. Key intermediates, such as 5-nitro-1H-pyrazole, are reacted with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxybenzyl group . Structural confirmation employs 1H/13C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and nitro group signals (δ 8.5–8.7 ppm), complemented by X-ray crystallography for unambiguous assignment of regiochemistry and bond angles .

Advanced Synthetic Challenges

Q. Q2. How can researchers address regioselectivity issues during nitration of the pyrazole core?

Methodological Answer: Regioselectivity in nitration is influenced by electron-donating/withdrawing substituents. For 1-(4-Methoxybenzyl)-1H-pyrazole derivatives, the 4-position is preferentially nitrated due to the electron-withdrawing effect of the nitro group and steric protection from the 4-methoxybenzyl group. Controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize side products. DFT calculations (B3LYP/6-31G*) can predict reactive sites, while HPLC-MS monitors reaction progress .

Basic Reactivity and Functionalization

Q. Q3. What are common chemical modifications of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole?

Methodological Answer: The nitro group is a versatile handle for reduction (e.g., H₂/Pd-C to amine) or nucleophilic substitution (e.g., SNAr with thiols or amines). The 4-methoxybenzyl group can be cleaved via hydrogenolysis (H₂/Pd(OH)₂) to yield 4-nitro-1H-pyrazole. FT-IR (νNO₂ ~1520 cm⁻¹) and LC-MS track functional group transformations .

Advanced Mechanistic Studies

Q. Q4. How do computational models explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) studies (e.g., using Gaussian 16 with M06-2X/def2-TZVP) reveal that the nitro group lowers the LUMO energy, facilitating nucleophilic attack. Transition-state analysis of Suzuki-Miyaura couplings with arylboronic acids shows steric hindrance from the methoxybenzyl group slows reactivity at the 4-position. Molecular dynamics simulations further validate solvent effects (e.g., DMF vs. THF) on reaction rates .

Basic Biological Activity Screening

Q. Q5. How is the antimicrobial activity of this compound evaluated in vitro?

Methodological Answer: Standardized MIC (Minimum Inhibitory Concentration) assays are performed against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The compound is dissolved in DMSO and serially diluted in Mueller-Hinton broth. Bacterial growth inhibition is measured via optical density (OD₆₀₀) after 18–24 hours. Positive controls (e.g., ciprofloxacin) and cell viability assays (MTT) ensure specificity .

Advanced Pharmacological Contradictions

Q. Q6. How can researchers resolve discrepancies in reported antitumor activity across studies?

Methodological Answer: Contradictions arise from variations in cell line specificity (e.g., HeLa vs. MCF-7), assay conditions (e.g., hypoxia vs. normoxia), and metabolite stability. Metabolomics profiling (LC-HRMS) identifies active metabolites, while kinase inhibition assays (e.g., EGFR, VEGFR2) clarify mechanistic targets. Meta-analysis of IC₅₀ values with standardized protocols (e.g., NCI-60 panel) improves reproducibility .

Computational Drug Design

Q. Q7. What strategies optimize 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole derivatives for cannabinoid receptor binding?

Methodological Answer: Molecular docking (AutoDock Vina) into the CB1 receptor (PDB: 5TGZ) identifies favorable interactions between the nitro group and Lys192. CoMFA (Comparative Molecular Field Analysis) guides substituent placement to enhance affinity. MD simulations (AMBER) assess binding stability over 100 ns. In vitro binding assays (radiolabeled CP-55,940 displacement) validate predictions .

Structural-Activity Relationship (SAR) Studies

Q. Q8. How does the 4-methoxybenzyl group influence bioactivity compared to other substituents?

Methodological Answer: SAR studies reveal the 4-methoxybenzyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Electron-donating groups (e.g., methoxy) stabilize charge-transfer complexes with DNA, increasing antitumor potency. Comparative crystallography (e.g., vs. 4-fluorobenzyl analogs) shows methoxy-induced π-stacking with tyrosine residues in enzyme active sites .

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